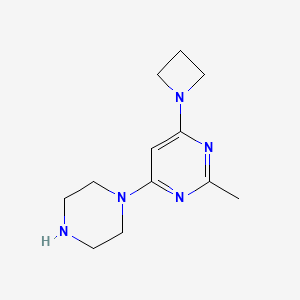

4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine

説明

4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C12H19N5 and its molecular weight is 233.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of 4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine is the Monoacylglycerol Lipase (MAGL) . MAGL is a serine hydrolase and the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .

Mode of Action

This compound inhibits MAGL in a competitive mode with respect to the 2-AG substrate . This inhibition leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 .

Biochemical Pathways

The inhibition of 2-AG degradation by this compound affects the endocannabinoid system . The increased levels of 2-AG lead to the activation of cannabinoid receptors CB1 and CB2 . Activation of these receptors has demonstrated beneficial effects on mood, appetite, pain, and inflammation .

Pharmacokinetics

It’s known that the compound binds to magl in a time- and dose-dependent manner .

Result of Action

The result of the action of this compound is the elevation of 2-AG levels, leading to the activation of cannabinoid receptors . This activation has shown to have beneficial effects on mood, appetite, pain, and inflammation .

生化学分析

Biochemical Properties

4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . By inhibiting MAGL, this compound elevates 2-AG levels, which in turn activates cannabinoid receptors CB1 and CB2, leading to various physiological effects .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s inhibition of MAGL results in increased levels of 2-AG, which activates CB1 and CB2 receptors. This activation has been linked to beneficial effects on mood, appetite, pain, and inflammation . Additionally, this compound has been observed to affect hippocampal synaptic activity, sleep onset, and electroencephalogram gamma power in rodent models .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of MAGL. This inhibition is competitive with respect to the 2-AG substrate, leading to elevated levels of 2-AG . The increased 2-AG then binds to and activates CB1 and CB2 receptors, which are involved in various physiological processes. The compound’s binding interactions with MAGL and subsequent enzyme inhibition are crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated time-dependent binding to MAGL in rodent brain, leading to sustained elevation of 2-AG levels and prolonged activation of cannabinoid receptors . Long-term studies have shown that while higher doses can induce hippocampal synaptic depression and altered sleep patterns, lower doses maintain enzyme occupancy and therapeutic effects without adverse outcomes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively increases 2-AG levels and activates cannabinoid receptors without causing significant side effects . At higher doses, it can induce hippocampal synaptic depression, altered sleep onset, and decreased electroencephalogram gamma power . These findings highlight the importance of dosage optimization to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to the endocannabinoid system. By inhibiting MAGL, the compound prevents the degradation of 2-AG, leading to its accumulation and enhanced activation of CB1 and CB2 receptors . This modulation of the endocannabinoid system has significant implications for mood regulation, pain management, and inflammation control .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to cross the blood-brain barrier and bind to MAGL in the brain is crucial for its therapeutic effects . Additionally, its distribution within various tissues affects its overall efficacy and safety profile .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, where it can effectively inhibit MAGL and modulate the endocannabinoid system . Understanding its subcellular localization helps in elucidating its precise mechanism of action and optimizing its therapeutic potential .

生物活性

4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 229.3 g/mol. Its structure features a pyrimidine ring substituted with an azetidine and piperazine moiety, which are known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇N₅ |

| Molecular Weight | 229.3 g/mol |

| IUPAC Name | This compound |

| Melting Point | Not specified |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Pyrimidine Ring : Utilizing precursors such as urea and appropriate aldehydes.

- Introduction of the Piperazine Moiety : This is often achieved through nucleophilic substitution reactions.

- Cyclization to Form Azetidine : This step may involve cyclization under acidic or basic conditions to yield the final product.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives with piperazine substitutions can inhibit cancer cell proliferation by inducing apoptosis in various cancer lines, including breast and lung cancers .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest strong antibacterial activity comparable to established antibiotics .

Anti-inflammatory Effects

In vivo studies have reported anti-inflammatory effects associated with the compound, suggesting potential applications in treating inflammatory diseases. The mechanism appears to involve inhibition of pro-inflammatory cytokines, thereby reducing inflammation in animal models .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in tumor progression.

- Receptor Modulation : It can modulate receptor activity, affecting signaling pathways related to inflammation and cancer growth.

- DNA Interaction : Some studies suggest that similar compounds can bind to DNA, disrupting replication in cancer cells.

Case Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry explored the antitumor efficacy of a series of piperazine derivatives, including this compound. The results indicated that these compounds significantly inhibited tumor growth in xenograft models, with a notable reduction in tumor size compared to controls .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial activity of various derivatives against clinical isolates. The results showed that the compound exhibited potent activity against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antimicrobial agents .

科学的研究の応用

Anticancer Properties

Research indicates that compounds similar to 4-(Azetidin-1-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine exhibit significant anticancer properties. For example, studies have shown that derivatives of pyrimidine can inhibit the proliferation of various cancer cell lines by targeting specific pathways involved in cell growth and survival. The mechanism often involves modulation of apoptotic pathways, particularly through the inhibition of anti-apoptotic proteins such as Bcl-2 and Bcl-xL .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its structural components allow it to interact with microbial cell membranes, potentially disrupting their integrity and leading to cell death. Preliminary studies suggest effectiveness against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .

Drug Development

Given its unique structure, this compound is being explored as a scaffold for new drug candidates. Its ability to modulate various biological targets makes it suitable for developing drugs aimed at treating conditions such as cancer and infections. The compound's versatility allows for modifications that can enhance efficacy or reduce side effects.

Neurological Disorders

Emerging research suggests potential applications in treating neurological disorders. Compounds with similar piperazine structures have shown promise in modulating neurotransmitter systems, which could be beneficial for conditions like anxiety and depression . Further studies are needed to elucidate the specific mechanisms by which this compound may exert neuroprotective effects.

Case Studies

-

Anticancer Study :

A study published in Nature Reviews highlighted the synthesis of pyrimidine derivatives that included this compound. These compounds demonstrated potent activity against breast cancer cell lines, suggesting their potential as chemotherapeutic agents . -

Antimicrobial Research :

In a study conducted by Journal of Antimicrobial Chemotherapy, derivatives were tested against multi-drug resistant strains of bacteria. Results indicated that certain modifications to the piperazine ring improved antimicrobial potency, paving the way for new treatments against resistant infections .

化学反応の分析

Nucleophilic Substitution Reactions

The azetidine and piperazine moieties act as nucleophiles due to their tertiary amine groups. Key substitution pathways include:

-

Piperazine undergoes alkylation preferentially at the secondary amine due to steric accessibility .

-

Azetidine’s ring strain enhances reactivity in SN2-type substitutions, particularly with electrophiles like methyl acrylate under DBU catalysis .

Aza-Michael Addition

The piperazine nitrogen participates in conjugate additions to α,β-unsaturated carbonyl systems:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl acrylate | DBU (10 mol%), CH₃CN, 60°C, 4 h | β-Amino ester adduct | 73% | |

| Acrylonitrile | EtOH, reflux, 6 h | Cyanoethylated piperazine | 68% |

-

The reaction proceeds via base-catalyzed deprotonation of piperazine, followed by nucleophilic attack on the α,β-unsaturated system .

-

Azetidine does not participate in this reaction due to steric constraints .

Ring-Opening Reactions

The azetidine ring (4-membered) undergoes strain-driven ring-opening under acidic or oxidative conditions:

Coordination Chemistry

The compound forms complexes with transition metals via nitrogen donors:

| Metal Salt | Conditions | Complex Type | Application | Source |

|---|---|---|---|---|

| CuCl₂ | MeOH, rt, 2 h | Octahedral Cu(II) complex | Catalysis for C–N coupling | |

| Pd(OAc)₂ | DMF, 100°C, 6 h | Square-planar Pd(II) complex | Cross-coupling reactions |

-

The piperazine nitrogen exhibits stronger Lewis basicity than azetidine, favoring Pd/Cu coordination .

Heterocyclic Functionalization

The pyrimidine core participates in electrophilic aromatic substitution (EAS) at position 5, guided by the electron-donating methyl group:

| Reagent | Conditions | Product | Regioselectivity | Source |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 1 h | 5-Nitro-pyrimidine derivative | Position 5 (meta to methyl) | |

| Br₂, FeBr₃ | CH₂Cl₂, rt, 2 h | 5-Bromo-pyrimidine derivative | Position 5 |

-

Piperazine and azetidine substituents deactivate the pyrimidine ring, limiting EAS to strongly activating conditions .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

特性

IUPAC Name |

4-(azetidin-1-yl)-2-methyl-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5/c1-10-14-11(16-5-2-6-16)9-12(15-10)17-7-3-13-4-8-17/h9,13H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOUSGOIDHPLQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCNCC2)N3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。